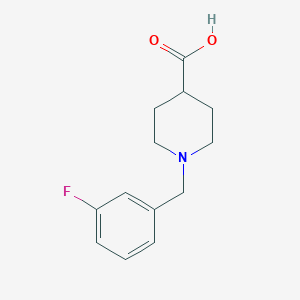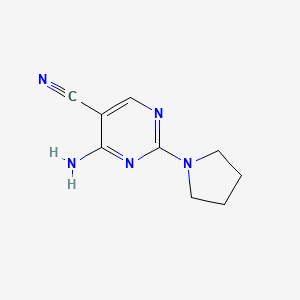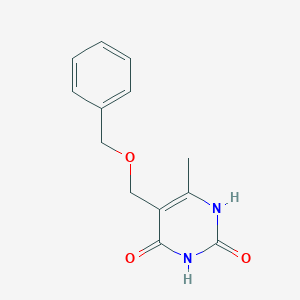
5-Benzyloxymethyl-6-methyluracil
Descripción general
Descripción
5-Benzyloxymethyl-6-methyluracil is a chemical compound with the molecular formula C13H14N2O3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 5-Benzyloxymethyl-6-methyluracil has been studied using DFT and MP2 methods with 6-311G (d,p) basis set .Chemical Reactions Analysis
The Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts was studied . The most active catalysts are Fe (II), Fe (III), and Co phthalocyanines .Aplicaciones Científicas De Investigación
Enhancing Drug Bioavailability
- Application: 5-Benzyloxymethyl-6-methyluracil has been investigated for its potential to enhance drug solubility and bioavailability, especially for treating HIV infection. Its poor water solubility posed a challenge for oral drug delivery, which led to the exploration of solid dispersion techniques to improve its biopharmaceutical properties. Enhanced dissolution rates were observed in in vitro studies using drug-loaded solid dispersions with certain carriers like Kollidon 17PF (Demchenko et al., 2020).
Protective Effects Against Organ Damage
- Application: Research on 5-Benzyloxymethyl-6-methyluracil includes its evaluation for protective effects on parenchymal organs (like the liver, kidneys, and pancreas) in laboratory animals exposed to toxic substances such as carbon tetrachloride. A composition of 5-hydroxy-6-methyluracil with ascorbic acid demonstrated a protective effect comparable to, and possibly superior to, certain drugs (Repina et al., 2020).
Alzheimer's Disease Treatment
- Application: Derivatives of 6-methyluracil have shown promise in the treatment of Alzheimer's disease. Certain derivatives are effective inhibitors of acetylcholinesterase, a key enzyme in Alzheimer's disease, and have the ability to penetrate the blood-brain barrier. These derivatives have shown potential in improving memory and reducing beta-amyloid plaques in disease models (Semenov et al., 2015).
Anti-Tumor Activity
- Application: 5-Methyluracil derivatives, including 5-Benzyloxymethyl-6-methyluracil, have been studied for their anti-tumor activity. The synthesis of these derivatives has led to the discovery of compounds with significant anti-tumor properties, highlighting their potential as effective treatments in oncology (Welchinska, 2014).
Antiviral Activity
- Application: Research into 6-benzyl analogs of certain uracil derivatives has revealed potent anti-HIV-1 activity. These compounds, synthesized from variants of 5-ethyluracil and 5-isopropyluracil, have shown effectiveness in inhibiting HIV-1 replication in cell models. This suggests a potential application of 5-Benzyloxymethyl-6-methyluracil in HIV/AIDS treatment (Tanaka et al., 2010).
Propiedades
IUPAC Name |
6-methyl-5-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(12(16)15-13(17)14-9)8-18-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVAVCCVBQDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373462 | |
| Record name | 5-Benzyloxymethyl-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxymethyl-6-methyluracil | |
CAS RN |
362690-43-5 | |
| Record name | 5-Benzyloxymethyl-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 362690-43-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



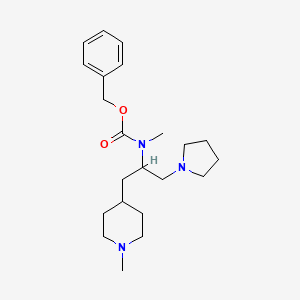
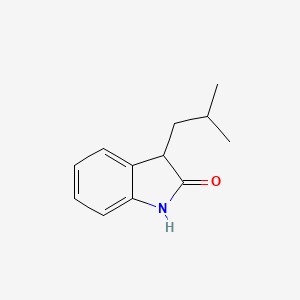
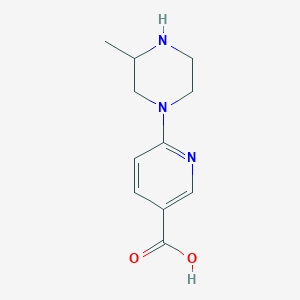
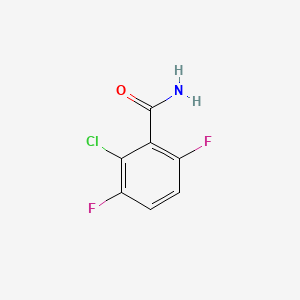
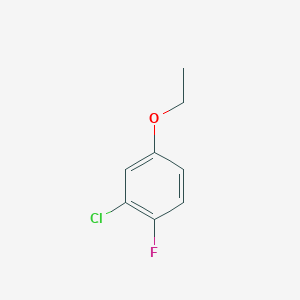
![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)

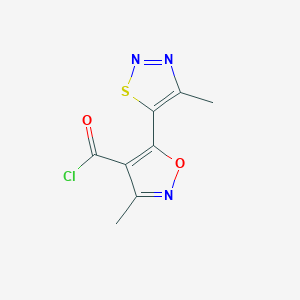
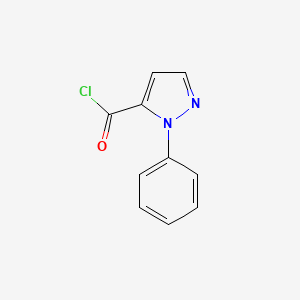
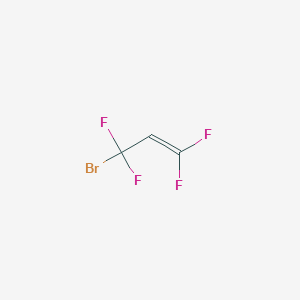
![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)

